molecular formula C7H8N5O2+ B12349085 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione

6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione

Cat. No.: B12349085
M. Wt: 194.17 g/mol
InChI Key: AMVGZQLUFWZURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione is a heterocyclic compound with a complex structure that includes multiple nitrogen atoms and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA damage in poorly oxygenated tumor cells, making it effective in the treatment of certain cancers . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with DNA replication and repair processes is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical properties and biological activities. Compared to similar compounds, it has shown promising anticancer activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C7H8N5O2+

Molecular Weight

194.17 g/mol

IUPAC Name

6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione

InChI

InChI=1S/C7H8N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3-4H,1-2H3/q+1

InChI Key

AMVGZQLUFWZURG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(=[N+](C1=O)C)N=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.